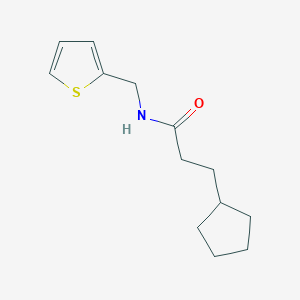![molecular formula C18H20N2O3 B5703076 N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)
N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as DMPO and is known for its ability to scavenge free radicals and protect against oxidative damage. In
Mecanismo De Acción
The mechanism of action for DMPO involves its ability to scavenge free radicals and protect against oxidative damage. DMPO reacts with free radicals, forming stable adducts that prevent further damage to cellular components. This mechanism of action has been shown to be effective in protecting against oxidative damage in various models of oxidative stress.
Biochemical and Physiological Effects:
DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage to proteins, lipids, and DNA. DMPO has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, DMPO has been shown to improve mitochondrial function and reduce apoptosis in various models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMPO is also relatively non-toxic, making it suitable for use in in vivo studies. However, DMPO has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with some assays.
Direcciones Futuras
There are several future directions for DMPO research. One area of interest is the development of new DMPO derivatives with improved solubility and bioavailability. Another area of interest is the use of DMPO in combination with other antioxidants or therapies to enhance its protective effects. Additionally, further research is needed to fully understand the mechanism of action of DMPO and its potential for use in various disease models.
Métodos De Síntesis
The synthesis method for DMPO involves the reaction between 3-methylbenzenecarboximidamide and (2,3-dimethylphenoxy)acetic anhydride in the presence of a base catalyst. This reaction results in the formation of DMPO, which can be purified through recrystallization. The synthesis method for DMPO is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
DMPO has been used in a variety of scientific research applications due to its ability to scavenge free radicals and protect against oxidative damage. It has been shown to have protective effects in various models of oxidative stress, including ischemia-reperfusion injury, neurodegenerative diseases, and aging. DMPO has also been used in studies investigating the role of free radicals in cancer and inflammation.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-4-8-15(10-12)18(19)20-23-17(21)11-22-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUDXROJFGILIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC(=C2C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC(=C2C)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)


![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)

